1-[1-ETHYL-6-METHYL-4-(4-METHYLPIPERAZIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE
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Overview
Description
1-[1-ETHYL-6-METHYL-4-(4-METHYLPIPERAZIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
The synthesis of 1-[1-ETHYL-6-METHYL-4-(4-METHYLPIPERAZIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE involves multiple steps, typically starting with the preparation of the piperazine and pyrimidine intermediates. The reaction conditions often include the use of solvents such as methylene chloride and reagents like carboxylic acids and amines . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[1-ETHYL-6-METHYL-4-(4-METHYLPIPERAZIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of inflammatory conditions.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-[1-ETHYL-6-METHYL-4-(4-METHYLPIPERAZIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in the inflammatory response, leading to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-1β .
Comparison with Similar Compounds
Similar compounds include other piperazine derivatives such as 1-[4-(4-methylpiperazin-1-yl)phenyl]ethan-1-one . Compared to these compounds, 1-[1-ETHYL-6-METHYL-4-(4-METHYLPIPERAZIN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE is unique due to its specific combination of functional groups and its potential for diverse applications in research and industry.
Properties
IUPAC Name |
1-[1-ethyl-6-methyl-4-(4-methylpiperazin-1-yl)-2-sulfanylidenepyrimidin-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4OS/c1-5-18-10(2)12(11(3)19)13(15-14(18)20)17-8-6-16(4)7-9-17/h5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZFDYWWVLAEWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=NC1=S)N2CCN(CC2)C)C(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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